molecular formula C9H10N2O5 B3728160 2-ethoxy-4-[(E)-hydroxyiminomethyl]-6-nitrophenol

2-ethoxy-4-[(E)-hydroxyiminomethyl]-6-nitrophenol

Cat. No.: B3728160
M. Wt: 226.19 g/mol
InChI Key: ALHAIRVVIBXYHP-BJMVGYQFSA-N
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Description

2-Ethoxy-4-[(E)-hydroxyiminomethyl]-6-nitrophenol is an organic compound with the molecular formula C9H10N2O4 It is a phenolic compound characterized by the presence of an ethoxy group, a hydroxyimino group, and a nitro group attached to a benzene ring

Properties

IUPAC Name

2-ethoxy-4-[(E)-hydroxyiminomethyl]-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c1-2-16-8-4-6(5-10-13)3-7(9(8)12)11(14)15/h3-5,12-13H,2H2,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHAIRVVIBXYHP-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-[(E)-hydroxyiminomethyl]-6-nitrophenol typically involves the following steps:

    Nitration: The starting material, 2-ethoxyphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position of the benzene ring.

    Formylation: The nitrated product is then subjected to formylation using a Vilsmeier-Haack reaction, where the formyl group is introduced at the 4-position.

    Oximation: The formylated product undergoes oximation by reacting with hydroxylamine hydrochloride in the presence of a base to form the hydroxyimino group.

    Purification: The final product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-[(E)-hydroxyiminomethyl]-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or nitro groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Amino derivatives where the nitro group is reduced to an amino group.

    Substitution: Various substituted phenolic compounds depending on the substituent introduced.

Scientific Research Applications

2-Ethoxy-4-[(E)-hydroxyiminomethyl]-6-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-[(E)-hydroxyiminomethyl]-6-nitrophenol involves its interaction with molecular targets and pathways within biological systems. The compound’s phenolic structure allows it to act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, the nitro and hydroxyimino groups may interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol: Similar structure but with a different substitution pattern.

    2-Ethoxy-4,6-dinitrophenol: Contains an additional nitro group, leading to different chemical and biological properties.

    4-Ethoxy-2-nitrophenol: Lacks the hydroxyimino group, resulting in different reactivity and applications.

Uniqueness

2-Ethoxy-4-[(E)-hydroxyiminomethyl]-6-nitrophenol is unique due to the presence of both the hydroxyimino and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethoxy-4-[(E)-hydroxyiminomethyl]-6-nitrophenol
Reactant of Route 2
2-ethoxy-4-[(E)-hydroxyiminomethyl]-6-nitrophenol

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